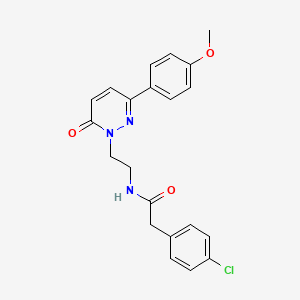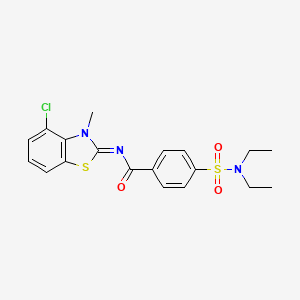
3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Protocols and Chemical Importance
Benzothiazole derivatives, including chromen-4-one compounds, are integral to numerous synthetic and natural bioactive molecules. Their synthesis often involves complex protocols, highlighting their significance in pharmacological research. For instance, the review by Mazimba (2016) on the synthesis of 6H-benzo[c]chromen-6-ones, a related compound, underscores the pharmacological relevance and the necessity for efficient synthetic methods due to their limited natural quantities. These synthetic approaches provide essential insights into the structural and chemical properties of benzothiazole derivatives, facilitating the development of new pharmacologically active compounds (Mazimba, 2016).
Pharmacological Applications
Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities. These compounds have been identified for their potential in addressing various diseases, showing activities such as antimicrobial, anti-inflammatory, antidiabetic, antitumor, and anticancer effects. The comprehensive review by Bhat and Belagali (2020) on benzothiazole compounds emphasizes their less toxic effects and enhanced activities, positioning the benzothiazole scaffold as a cornerstone in medicinal chemistry. The diversity in biological activities is attributed to structural variations, particularly substitutions on the benzothiazole ring, which enable the targeting of different biochemical pathways (Bhat & Belagali, 2020).
Therapeutic Potentials
The therapeutic potentials of benzothiazole derivatives are vast, ranging from anticancer and antimicrobial activities to applications in treating metabolic diseases and neurodegeneration. Kamal et al. (2015) provide an overview of benzothiazole-based chemotherapeutic agents, highlighting the scaffold's versatility in drug development. This review delineates the importance of structural simplicity and the ease of synthesis, which allows for the exploration of chemical libraries to discover new therapeutic entities. Benzothiazole's capability to act as a ligand for various biomolecules further accentuates its role in medicinal chemistry, suggesting its continued relevance in drug discovery (Kamal et al., 2015).
Zukünftige Richtungen
Benzothiazole and chromone derivatives have shown potential as anticancer agents and inhibitors of ATR kinase, a master regulator of the DDR pathway . This suggests that “3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one” and similar compounds could be further explored for their potential therapeutic applications.
Wirkmechanismus
Mode of Action
It has been observed that the compound undergoes self-immolation, resulting in the delayed formation of a fluorescent product . This suggests that the compound may interact with its targets through a mechanism involving oxidation .
Biochemical Pathways
The compound is involved in oxidative pathways. It has been suggested that the compound forms a fluorescent product upon oxidation . This indicates that the compound may affect biochemical pathways related to oxidative stress and redox reactions .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation. The formation of a fluorescent product upon oxidation suggests that the compound may have a role in signaling or imaging applications .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Benzothiazol-2-yl-7-hydroxy-8-piperidin-1-ylmethyl-chromen-4-one It has been reported that this compound can be involved in specific biochemical reactions
Cellular Effects
The cellular effects of This compound Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are required to fully understand these effects.
Molecular Mechanism
The molecular mechanism of action of This compound It is known that it undergoes oxidation by ONOO- to form BC-OH
Temporal Effects in Laboratory Settings
The temporal effects of This compound It has been reported that the compound is stable in solution even after extended incubation times
Eigenschaften
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-18-9-8-14-20(26)16(22-23-17-6-2-3-7-19(17)28-22)13-27-21(14)15(18)12-24-10-4-1-5-11-24/h2-3,6-9,13,25H,1,4-5,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLLQZYAULWSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,3-Dimethyl-2-oxobutyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2794645.png)



![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![2-Fluoro[1,1'-biphenyl]-4-YL 1-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)ethyl ether](/img/structure/B2794653.png)







